

An In-Depth Technical Guide to 2-Cyanobenzamide (CAS 17174-98-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452

[Get Quote](#)

Introduction

2-Cyanobenzamide (CAS No. 17174-98-0) is a bifunctional aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.^[1] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group in an ortho-position on a benzene ring, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of **2-Cyanobenzamide**, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and safety considerations, providing the field-proven insights necessary for its effective application in a laboratory setting.

Physicochemical and Computed Properties

Accurate characterization begins with a solid understanding of a compound's fundamental properties. **2-Cyanobenzamide** is typically a white to light yellow crystalline powder.^[2] The following table summarizes its key physicochemical and computed properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	17174-98-0	[1]
Molecular Formula	C ₈ H ₆ N ₂ O	[1] [3]
Molecular Weight	146.15 g/mol	[1] [3]
IUPAC Name	2-cyanobenzamide	[1]
Melting Point	172-173 °C	[2]
Boiling Point	265.75 °C (rough estimate)	[2]
Density	1.2312 g/cm ³ (rough estimate)	[2]
Appearance	White to Light yellow powder to crystal	[2]
Solubility	Insoluble in water	[4]
XLogP3	-0.2	[1]
pKa	15.23 ± 0.50 (Predicted)	[2]

Spectroscopic Data Analysis for Structural Verification

Unambiguous identification of **2-Cyanobenzamide** is crucial for ensuring the integrity of subsequent synthetic steps. Spectroscopic analysis provides a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyanobenzamide** exhibits characteristic absorption bands corresponding to its functional groups. The presence of both nitrile and primary amide functionalities gives rise to a distinct pattern.[\[5\]](#)

- N-H Stretch: The primary amide (-NH₂) typically shows two bands in the region of 3400-3250 cm⁻¹.[\[6\]](#)

- C≡N Stretch: A sharp, medium-intensity peak is expected in the 2260–2210 cm^{-1} range, which is characteristic of a nitrile group.[6][7]
- C=O Stretch (Amide I band): A strong absorption peak appears around 1690–1630 cm^{-1} , corresponding to the carbonyl stretch of the amide.[7]
- N-H Bend (Amide II band): A medium-intensity band is expected around 1650–1580 cm^{-1} from the N-H bending vibration.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain insight into the compound's fragmentation pattern.

- Molecular Ion (M^+): The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of **2-Cyanobenzamide**.[1]
- Key Fragmentation: A significant fragment is often observed at m/z 103.[1] This can be rationalized by the loss of the amide functional elements (-CONH₂ fragment, mass 43) or a related rearrangement, a common fragmentation pathway for benzamides.[8][9] Understanding such patterns is essential for identifying the compound in complex reaction mixtures via techniques like GC-MS.

[Click to download full resolution via product page](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure. These predictions are invaluable for real-time reaction monitoring and final product confirmation.

- ¹H NMR (Predicted): The spectrum would be dominated by signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the ortho-substitution, the four aromatic protons would appear as a complex multiplet. The two amide protons (-CONH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

- ^{13}C NMR (Predicted): The spectrum would show eight distinct signals: six for the aromatic carbons, one for the nitrile carbon ($\text{C}\equiv\text{N}$, approx. 115-120 ppm), and one for the amide carbonyl carbon ($\text{C}=\text{O}$, approx. 165-170 ppm).

Synthesis Methodologies: A Focus on Selectivity

The synthesis of **2-Cyanobenzamide** presents an interesting chemical challenge: how to selectively functionalize one of two identical groups on a symmetric precursor. A prominent and efficient method is the selective partial hydrolysis of 1,2-dicyanobenzene (phthalonitrile).[\[10\]](#)

The core principle of this synthesis is controlling the reaction conditions to favor the hydrolysis of only one nitrile group into an amide, preventing further hydrolysis to the carboxylic acid or hydrolysis of the second nitrile group. This selectivity is typically achieved by carefully managing pH, temperature, and reaction time.

Experimental Protocol: Selective Hydrolysis of Phthalonitrile

This protocol is a representative procedure based on established methodologies. Researchers should always perform a thorough risk assessment before conducting any new experiment.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and pH probe, suspend phthalonitrile (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., ethanol) to aid solubility.
- **Base Addition:** While stirring vigorously, slowly add a solution of an alkali metal hydroxide (e.g., NaOH, 1.0-1.2 eq) or carbonate. The key to selectivity is maintaining the pH in a controlled range, typically between 8 and 12. A higher pH or prolonged reaction time risks over-hydrolysis.
- **Reaction Monitoring:** Heat the mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired mono-hydrolyzed product and minimize the formation of byproducts like phthalamide or 2-cyanobenzoic acid.
- **Work-up and Isolation:** Once the reaction has reached optimal conversion, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., HCl) to a pH of

~7. This will precipitate the **2-Cyanobenzamide** product, which has low water solubility.

- Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield high-purity **2-Cyanobenzamide**.

[Click to download full resolution via product page](#)

Applications in Chemical Synthesis

2-Cyanobenzamide is a valuable building block precisely because its two functional groups can be addressed in subsequent reactions, either together or sequentially. It is a precursor to a variety of important chemical intermediates used in pharmaceuticals, agrochemicals, and materials science.[11]

[Click to download full resolution via product page](#)

Safety and Handling

As with any laboratory chemical, proper handling of **2-Cyanobenzamide** is paramount to ensure personnel safety. It is classified as hazardous and requires appropriate precautions.[1][4]

GHS Hazard Classification

Pictogram(s)	Hazard Class	Hazard Statement(s)
	Acute Toxicity (Oral, Dermal, Inhalation)	H302: Harmful if swallowed [1]
H312: Harmful in contact with skin [1]		
H332: Harmful if inhaled [1]		
Skin Corrosion/Irritation	H315: Causes skin irritation [1]	
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation [1]	
Specific target organ toxicity (single exposure)	H335: May cause respiratory irritation [1]	

Recommended Handling Procedures

- Engineering Controls: Always handle **2-Cyanobenzamide** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[\[4\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[4\]](#)[\[13\]](#)
- Handling: Avoid generating dust.[\[12\]](#) Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[4\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[14\]](#) Recommended storage temperature is often between 2-8°C.[\[2\]](#) Keep away from incompatible materials such as strong acids and oxidizing agents.[\[4\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[4\]](#)

Conclusion

2-Cyanobenzamide is more than just a chemical with a CAS number; it is a versatile and enabling tool for the modern synthetic chemist. Its value lies in the ortho-positioning of its nitrile

and amide groups, which allows for the creation of complex cyclic structures and other functionalized derivatives. A thorough understanding of its properties, spectroscopic fingerprints, and safe handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its synthetic potential in drug discovery and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72883, **2-Cyanobenzamide**.
- Wiley-VCH (2025). **2-Cyanobenzamide** - SpectraBase.
- Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. *The Journal of Chemical Physics*.
- Unknown Source. SAFETY DATA SHEET - **2-Cyanobenzamide**.
- MDPI (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. *Molecules*.
- Biological Magnetic Resonance Bank. bmse000656 Cyanamide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76427, p-Cyanobenzamide.
- Lee, G., Kim, S., Kwak, K., & Cho, M. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. *The Journal of Physical Chemistry B*.
- Royal Society of Chemistry (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. *New Journal of Chemistry*.
- ResearchGate (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
- Science Ready (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- U.S. Environmental Protection Agency (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- ResearchGate (2020). The synthesis of phthalonitrile derivatives (1 and 2) and their zinc....
- National Center for Biotechnology Information (2011). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl- α -amino acids and their methyl esters. *Journal of the American Society for Mass Spectrometry*.
- ResearchGate (2020). **SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE**.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7042, Phthalonitrile.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Michigan State University. IR Absorption Table.
- Royal Society of Chemistry (2015). Phthalonitrile resin bearing cyanate ester groups: synthesis and characterization. RSC Advances.
- National Center for Biotechnology Information (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers.
- CONICET (2015). Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines.
- CORE (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- National Center for Biotechnology Information (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Molecules.
- ResearchGate (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Royal Society of Chemistry (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances.
- Zenodo (2018). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES.
- SAMPE (2020). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Cyanobenzamide | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17174-98-0 | CAS DataBase [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phthalonitrile | C₆H₄(CN)₂ | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Cyanobenzamide (CAS 17174-98-0)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092452#2-cyanobenzamide-cas-number-17174-98-0-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com